molecular formula C10H10BrFO3 B13585583 Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13585583
M. Wt: 277.09 g/mol
InChI Key: KSFPVLLGHXEHBO-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is a halogenated aromatic ester featuring a bromine atom at the ortho-position and a fluorine atom at the meta-position on the phenyl ring. The compound’s structure combines a 2-hydroxypropanoate backbone with a dihalogenated aromatic moiety, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,13H,5H2,1H3

InChI Key

KSFPVLLGHXEHBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.

    Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).

Major Products Formed

    Substitution: Formation of 3-(2-azido-3-fluorophenyl)-2-hydroxypropanoate or 3-(2-thiocyanato-3-fluorophenyl)-2-hydroxypropanoate.

    Oxidation: Formation of Methyl 3-(2-bromo-3-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanol.

Scientific Research Applications

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine and fluorine atoms can influence the reactivity and selectivity of the compound. The hydroxypropanoate ester group can participate in various transformations, making it a versatile intermediate.

Comparison with Similar Compounds

Methyl 3-(2-Chlorophenyl)-2-Hydroxypropanoate

  • Structure : Chlorine replaces bromine at the ortho-position; lacks fluorine at the meta-position.
  • Molecular Weight : 214.65 g/mol (C₁₀H₁₁ClO₃) .
  • Physical Properties: Higher polarity compared to non-halogenated analogs due to the electron-withdrawing Cl substituent.

Methyl 3-(4-Fluoro-2-Methylphenyl)-2-Hydroxypropanoate

  • Structure : Features a methyl group at the ortho-position and fluorine at the meta-position.

Methyl 3-(3,4-Dihydroxyphenyl)-2-Hydroxypropanoate

  • Structure : Replaces halogens with hydroxyl groups at meta- and para-positions.
  • Bioactivity : Demonstrates antitubercular activity in combination with gallic acid, highlighting the role of hydroxyl groups in biological interactions .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Halogen Substituents Boiling Point (°C) Solubility Trends
Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate* ~263.5 (estimated) Br (2), F (3) Data unavailable Likely low aqueous solubility
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate 214.65 Cl (2) Not reported Soluble in organic solvents
2-Bromo-2-methylpropanoic acid 167.01 Br (2) 200 (decomposes) Slightly soluble in water

*Estimated molecular weight based on structural formula.

Key Observations:

Halogen Effects : Bromine’s larger atomic radius and higher molecular weight increase steric bulk and lipophilicity compared to chlorine or fluorine analogs .

Biological Activity

Methyl 3-(2-bromo-3-fluorophenyl)-2-hydroxypropanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings and data.

PropertyValue
Molecular Formula C10H10BrFNO3
Molecular Weight 292.09 g/mol
IUPAC Name This compound
CAS Number [Not provided]

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor-mediated signaling pathways, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, likely through membrane disruption or interference with metabolic functions.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A comparative study showed that compounds with similar halogenated structures demonstrated potent effects against pathogenic bacteria while sparing beneficial microbiota. For instance:

  • Inhibition of Pathogens : The compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a bactericidal agent.
  • Impact on Gut Microbiome : It positively modulated the gut microbiome, enhancing beneficial bacterial populations while reducing pathogenic strains.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Notable findings include:

  • Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Mechanism of Action : The anticancer activity is hypothesized to involve the activation of apoptotic pathways and inhibition of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's efficacy against a panel of pathogenic bacteria and fungi.
    • Results indicated a significant reduction in bacterial viability at concentrations as low as 0.1 mM.
  • Anticancer Activity Assessment :
    • A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analyses confirmed increased rates of apoptosis.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Understanding the molecular pathways influenced by the compound to identify potential synergies with existing therapies.

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